Oxidative N-Deprotection Efficiency: PMP Removal via CAN vs. Acidolytic Cleavage of tert-Butanesulfinyl Group
The N-(4-methoxyphenyl) group constitutes an oxidatively labile protecting moiety that permits auxiliary removal under non-acidic conditions orthogonal to typical tert-butanesulfinamide deprotection protocols. In a series of bicyclic sultams, the PMP group was cleaved using cerium(IV) ammonium nitrate (CAN) in acetonitrile, affording the free NH-sultam in 71–84% isolated yield across six structurally diverse examples [1]. By contrast, cleavage of the tert-butanesulfinyl group from analogous N-tert-butanesulfinyl amines typically requires anhydrous HCl in methanol or similar strongly acidic conditions (e.g., 4 M HCl/dioxane), which may be incompatible with acid-sensitive substrates [2]. This orthogonal deprotection profile represents a tactical advantage for synthetic sequences where acid-labile functionality must be preserved.
| Evidence Dimension | N-Sulfinyl auxiliary cleavage yield and conditions |
|---|---|
| Target Compound Data | 71–84% yield for CAN-mediated PMP removal (acetonitrile, RT); non-acidic conditions (6 examples). |
| Comparator Or Baseline | tert-Butanesulfinyl cleavage: typically >80% yield but requires methanolic HCl or TFA, strongly acidic conditions. |
| Quantified Difference | Equivalence in yield range; differentiation lies in orthogonal reaction conditions (oxidative/reductive vs. strongly acidic). |
| Conditions | Target: CAN (2.2 equiv), MeCN, 0 °C to RT, 30–60 min. Comparator: 4 M HCl in dioxane or TFA/MeOH, RT, 1–4 h. |
Why This Matters
Procurement of N-(4-methoxyphenyl)methanesulfinamide enables synthetic routes incorporating acid-sensitive intermediates that would be degraded under standard Ellman auxiliary removal conditions, expanding accessible chemical space.
- [1] Rassadin, V. A.; Grosheva, D. S.; Arefeva, I. A.; Tomashevskiy, A. A.; Sokolov, V. V.; de Meijere, A. Access to a Wide Range of Sultams by Cyclodialkylation of α-Substituted Methanesulfonanilides. Eur. J. Org. Chem. 2012, 5028–5037. View Source
- [2] Ellman, J. A.; Owens, T. D.; Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Acc. Chem. Res. 2002, 35 (11), 984–995. View Source
